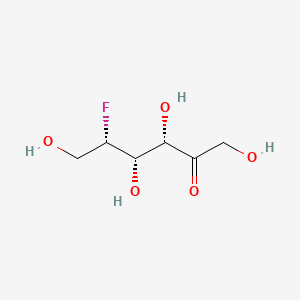

5-Deoxy-5-fluoro-L-sorbose

Description

Contextualization of Fluorinated Carbohydrates in Chemical Biology and Biochemistry

Fluorinated carbohydrates are sugar molecules where at least one hydroxyl group has been replaced by a fluorine atom. This seemingly simple substitution has profound effects on the molecule's properties, making these compounds powerful tools in chemical biology and biochemistry. The introduction of fluorine can significantly alter a carbohydrate's metabolic stability, biological activity, and conformational preferences. reading.ac.uknih.govrsc.org

The high electronegativity of fluorine and the strength of the carbon-fluorine bond often render fluorinated carbohydrates resistant to enzymatic degradation by glycosidases. reading.ac.uk This increased stability allows them to act as probes to study carbohydrate-protein interactions and the mechanisms of carbohydrate-active enzymes without being rapidly metabolized. nih.govrsc.orgunirioja.es Furthermore, the fluorine atom can modulate the electronic environment of the sugar, influencing its binding affinity to enzymes and lectins. rsc.orgescholarship.org These unique characteristics have led to the use of fluorinated carbohydrates as inhibitors of glycosyltransferases and glycosidases, tools for studying glycan biosynthesis, and as probes for in vivo imaging techniques like ¹⁹F-MRI and ¹⁸F-PET. unirioja.es

Significance of L-Sorbose Analogs in Contemporary Carbohydrate Research

L-Sorbose, a naturally occurring ketohexose, is a significant compound in carbohydrate research, primarily known as a key intermediate in the industrial synthesis of ascorbic acid (Vitamin C). chemicalbook.com Beyond this large-scale application, L-sorbose and its analogs are valuable starting materials for the synthesis of other rare sugars and biologically active molecules. researchgate.netresearchgate.net Its unique stereochemistry makes it a useful chiral building block for creating complex molecules, including polyhydroxylated alkaloids and other carbohydrate mimetics. universiteitleiden.nl

Researchers have utilized L-sorbose to synthesize various modified carbohydrates, such as amino-sugars and thio-sugars, by taking advantage of reactive intermediates like epoxides. researchgate.netnih.gov The study of L-sorbose analogs contributes to a deeper understanding of structure-activity relationships in carbohydrate-processing enzymes. researchgate.net For instance, comparing the biological effects of L-sorbose derivatives with those of its more common epimer, D-fructose, provides insights into the stereospecificity of sugar transporters and metabolic enzymes. researchgate.netresearchgate.net

Overview of 5-Deoxy-5-fluoro-L-sorbose as a Rare Sugar and Research Probe

This compound is a rare, fluorinated analog of L-sorbose. Its synthesis and study are situated at the intersection of fluorinated carbohydrate chemistry and the investigation of rare sugar metabolism. One documented method for its preparation involves the fermentation of 2-deoxy-2-fluoro-D-glucitol using the bacterium Acetomonas oxydans. researchgate.net This biotransformation highlights an efficient route to this specific fluorinated monosaccharide.

As a research probe, this compound has been identified as a metabolite in studies involving other fluorinated sugars. For example, it has been observed in the metabolic pathway of 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG) in certain biological systems. nih.gov The presence of the fluorine atom at the C-5 position makes it a valuable tool for ¹⁹F NMR spectroscopy studies, allowing for the tracking of metabolic fates of fluorinated compounds in cells and tissues. nih.gov Its structural similarity to L-sorbose and fructose (B13574) suggests its potential use in probing the substrate specificity of sugar transporters, such as GLUT5, and enzymes involved in fructose metabolism. sciengine.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

66558-67-6 |

|---|---|

Molecular Formula |

C6H11FO5 |

Molecular Weight |

182.15 g/mol |

IUPAC Name |

(3S,4S,5S)-5-fluoro-1,3,4,6-tetrahydroxyhexan-2-one |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h3,5-6,8-9,11-12H,1-2H2/t3-,5+,6+/m0/s1 |

InChI Key |

GNVUHUCULULNPZ-OTWZMJIISA-N |

SMILES |

C(C(C(C(C(=O)CO)O)O)F)O |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)CO)O)O)F)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)F)O |

Other CAS No. |

66558-67-6 |

Synonyms |

5-deoxy-5-fluoro-L-sorbose |

Origin of Product |

United States |

Iii. Biosynthetic Pathways and Natural Occurrence of Fluorinated Sugars

Endogenous Formation in Microorganisms

Certain soil bacteria, particularly from the genus Streptomyces, are notable for their ability to produce fluorinated organic molecules. ipp.pt These microorganisms serve as key models for understanding the biological processes that create the stable carbon-fluorine (C-F) bond.

The soil bacterium Streptomyces sp. MA37, isolated from Ghana, is a proficient producer of fluorinated metabolites. d-nb.infobiorxiv.org While it produces the more common fluorometabolites fluoroacetate (B1212596) (FAc) and 4-fluorothreonine (B18676) (4-FT), it is also known for a unique fluorometabolite profile, indicating a distinct metabolic pathway. nih.govnih.gov A novel compound, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), was discovered in this strain. d-nb.infonih.gov

The biosynthesis of these compounds highlights the central role of fluorinated sugar intermediates. Studies using cell-free extracts of Streptomyces sp. MA37 demonstrated that the addition of 5-fluoro-5-deoxy-D-ribose (5-FDR) leads to the formation of a range of fluorometabolites, including 5-FHPA. nih.govresearchgate.net This finding established 5-FDR as a key intermediate in a new fluorometabolite pathway. nih.gov Further research also identified 5-fluoro-5-deoxy-D-ribulose (5-FDRul) as a naturally occurring shunt metabolite in this organism, adding it to the very small list of known natural organofluorines. mdpi.com The genetic and biochemical machinery within Streptomyces sp. MA37 underscores the capacity of microorganisms to synthesize a variety of fluorinated sugars and their derivatives.

Table 1: Key Fluorometabolites Identified in Streptomyces sp. MA37

| Metabolite Name | Abbreviation | Reference |

|---|---|---|

| Fluoroacetate | FAc | nih.gov |

| 4-Fluorothreonine | 4-FT | nih.gov |

| (2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid | 5-FHPA | d-nb.infonih.gov |

| 5-Fluoro-5-deoxy-D-ribose | 5-FDR | nih.gov |

The enzymatic formation of the C-F bond is the critical step in the biosynthesis of all-natural fluorometabolites. This reaction is catalyzed by a unique enzyme called fluorinase. First isolated from the soil bacterium Streptomyces cattleya in 2002, the fluorinase (EC 2.5.1.63) facilitates a nucleophilic substitution reaction. ipp.ptnih.gov

The enzyme utilizes S-adenosyl-L-methionine (SAM) and a fluoride (B91410) ion (F⁻) as substrates. frontiersin.org In the reaction, the fluoride ion acts as the nucleophile, attacking the C5' carbon of the ribose moiety of SAM. This displaces the L-methionine group, resulting in the formation of 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) and L-methionine. nih.gov The discovery of this fluorinase was a landmark in understanding how nature overcomes the high energy barriers associated with C-F bond formation. ipp.pt Since the initial discovery, a few other fluorinases have been identified from different microorganisms, though they remain rare. frontiersin.org

The product of the fluorinase reaction, 5'-FDA, serves as the precursor to other fluorometabolites. In S. cattleya, 5'-FDA undergoes phosphorolysis by a purine (B94841) nucleoside phosphorylase to yield 5-fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP), which then enters downstream pathways to form fluoroacetate and 4-fluorothreonine. wikipedia.orgnih.govrsc.org

Role as a Natural Fluorometabolite (e.g., in Streptomyces sp. MA37)

Metabolic Interconversions of Fluorinated Sugars in Biological Systems

Once formed, fluorinated sugars can be further metabolized by other enzymes, leading to a variety of structures. The study of these transformations often utilizes fluorinated analogs as probes to understand metabolic pathways.

The polyol pathway, also known as the Aldose Reductase Sorbitol (ARS) pathway, is a metabolic route that converts glucose to fructose (B13574) via a sorbitol intermediate. researchgate.netunits.it The pathway's first and rate-limiting enzyme is aldose reductase (AR), which reduces glucose to sorbitol. researchgate.netunits.it This is followed by the oxidation of sorbitol to fructose by sorbitol dehydrogenase (SDH). researchgate.net

Aldose reductase exhibits broad substrate specificity and can effectively catalyze the reduction of various fluoro- and deoxysugars. sigmaaldrich.com For instance, studies have shown that 2-fluoro-2-deoxy-D-glucose (FDG) is a good substrate for aldose reductase. nih.gov A ¹⁹F-NMR study of FDG metabolism via the ARS pathway in the rat brain identified several fluorinated metabolites. The enzymatic reduction of the fluorinated glucose analog by aldose reductase leads to the formation of 2-fluoro-2-deoxy-D-sorbitol (FDS). nih.gov Subsequent oxidation of this fluorinated polyol by sorbitol dehydrogenase results in the formation of 5-fluoro-5-deoxy-L-sorbose (nFDSS). nih.gov This demonstrates that fluorinated sugars can be actively processed through the ARS pathway, leading to the formation of fluorinated ketoses like 5-fluoro-5-deoxy-L-sorbose.

Phosphorylation is a common step in sugar metabolism, often serving to trap the sugar inside the cell and activate it for subsequent enzymatic reactions. uomustansiriyah.edu.iq In the context of fluorinated sugar metabolism, phosphorylated intermediates are crucial. As seen in S. cattleya, the biosynthesis of fluoroacetate proceeds through the phosphorylated intermediate 5-fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP). nih.gov

Within the ARS pathway, further metabolism of the generated fluorinated sugars can also occur. The same ¹⁹F-NMR study that identified the formation of 5-fluoro-5-deoxy-L-sorbose also detected the presence of its phosphorylated derivative, 5-fluoro-5-deoxy-L-sorbose 1-phosphate (FDSS-1-PO₄). nih.gov This indicates that downstream enzymes can act on the fluorinated ketose, leading to a phosphorylated product. The formation of FDSS-1-PO₄ highlights the integration of fluorinated sugars into central metabolic routes, where they can be acted upon by kinases or other enzymes to produce phosphorylated metabolites.

Table 2: Fluorinated Metabolites Identified in the Aldose Reductase Sorbitol (ARS) Pathway

| Precursor | Metabolite | Abbreviation | Reference |

|---|---|---|---|

| 2-fluoro-2-deoxy-D-glucose | 2-fluoro-2-deoxy-D-sorbitol | FDS | nih.gov |

| 2-fluoro-2-deoxy-D-sorbitol | 5-fluoro-5-deoxy-L-sorbose | nFDSS | nih.gov |

Iv. Biochemical Interactions and Enzymatic Mechanisms Involving 5 Deoxy 5 Fluoro L Sorbose

Interaction with Carbohydrate-Processing Enzymes

Fluorinated sugars are invaluable for exploring the active sites and catalytic mechanisms of carbohydrate-processing enzymes. The C-F bond is stable and the fluorine atom can act as a hydrogen bond acceptor, allowing it to probe electronic and steric requirements within an enzyme's active site.

Aldolases, enzymes that catalyze C-C bond formation, are crucial in carbohydrate metabolism and have been used in the synthesis of rare sugars, including L-sorbose. csic.esrsc.org Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, in particular, exhibit specificity for the DHAP donor but can accept a wide range of aldehyde acceptors. researchgate.netnih.gov Some fructose (B13574) 1,6-diphosphate (FDP) aldolases and tagatose 1,6-diphosphate (TagA) aldolases have been shown to lose strict stereoselectivity with L-glyceraldehyde as a substrate, leading to the synthesis of both L-sorbose and L-psicose. rsc.org

While direct kinetic data for 5-Deoxy-5-fluoro-L-sorbose with these enzymes is not extensively documented, studies on related fluorinated ketohexoses provide insight. For instance, fructose-1,6-bisphosphate (FDP) aldolase (B8822740) has been shown to catalyze reactions involving fluorinated substrates, such as in the synthesis of 6-deoxy-6-fluoro-D-sorbose 1-phosphate. datapdf.com This indicates that the presence of a fluorine atom at the C-5 or C-6 position does not necessarily preclude binding to the aldolase active site. The study of such fluorinated analogs helps define the steric and electronic tolerance of the enzyme's binding pocket.

Information regarding the interaction of this compound with sucrose (B13894) synthase is limited. Sucrose synthase cleaves sucrose into fructose and UDP-glucose. mdpi.com Given that L-sorbose is an epimer of fructose, its fluorinated derivative could potentially act as a competitive inhibitor, although specific binding affinity studies are required to confirm this.

The substitution of a hydroxyl group with fluorine is a classic strategy for probing enzyme catalytic mechanisms. nih.gov If a specific hydroxyl group is essential for the catalytic reaction, for example as a proton donor or as part of a transient covalent bond, its replacement with a non-hydrolyzable fluorine atom can stall the reaction at a specific step. This allows for the trapping and characterization of enzyme-intermediate complexes.

A related compound, (3R,4S)-5-fluoro-5-deoxy-D-ribulose-1-phosphate, has been identified as a key intermediate in the biosynthesis of fluorometabolites in Streptomyces cattleya. nih.gov Its formation from 5-fluoro-5-deoxy-D-ribose-1-phosphate is mediated by an isomerase, demonstrating how fluorinated analogs are processed by metabolic enzymes and can be used to trace biochemical pathways. nih.gov The stability of the C-F bond allows researchers to follow the "label" through sequential enzymatic steps, elucidating complex mechanisms. nih.gov For this compound, its interaction with enzymes like isomerases or dehydrogenases that act on L-sorbose could be similarly investigated to understand the role of the C-5 hydroxyl group in catalysis.

Mechanism-based inhibitors are unreactive compounds that are converted into highly reactive species by the target enzyme, leading to irreversible inactivation. nih.gov Fluorinated compounds are frequently employed in the design of such inhibitors. researchgate.net The strong electron-withdrawing nature of the fluorine atom can facilitate elimination reactions within the active site, generating a reactive Michael acceptor that covalently modifies the enzyme.

While this compound has not been explicitly characterized as a mechanism-based inhibitor in available literature, its structure suggests potential. If an enzyme were to catalyze oxidation at C-4, for instance, this could facilitate the elimination of the fluorine at C-5, creating a reactive unsaturated ketone. This strategy has been successfully used with other fluorinated sugars to inactivate specific enzymes. The potential for this compound to act as a mechanism-based inhibitor remains an area for future investigation.

Probing Enzyme Catalysis Mechanisms

Cellular Transport Mechanisms

The transport of sugars across cell membranes is a highly specific process mediated by transporter proteins. Studying the interaction of sugar analogs like this compound with these transporters provides critical information about their specificity and the structural basis for substrate recognition.

The primary transporter for fructose is the glucose transporter 5 (GLUT5), which exhibits a high affinity for fructose but does not transport glucose or galactose. nih.govsciengine.com Studies have shown that GLUT5 can also transport L-sorbose, the C-3 epimer of D-fructose, although the affinity is lower. nih.govresearchgate.netnih.gov This transport capability is significant as it provides a pathway for L-sorbose and its analogs to enter cells that express GLUT5, such as certain cancer cells. nih.gov

The interaction of various fructose epimers and analogs with GLUT5 has been a subject of research to develop selective imaging agents and inhibitors. The affinity of these compounds for the transporter is a key determinant of their utility. While direct transport data for this compound is scarce, the known transport of its parent compound, L-sorbose, suggests that it would also be recognized by GLUT5.

| Compound | Reported Affinity (Km or Ki) | Cell Line/System | Notes |

|---|---|---|---|

| D-Fructose | ~6 mM (Km) | Human (general) | Primary substrate for GLUT5. nih.gov |

| L-Sorbose | Lower affinity than D-fructose | Human GLUT5 expressing cells | Transported by GLUT5, but epimerization at C-5 results in loss of affinity. nih.govresearchgate.net |

| 2,5-Anhydro-D-mannitol | ~2.3-2.7 mM (Ki) for NBDM derivative | Human MCF7 breast cancer cells | A fructose mimic that lacks the C2-OH group; its derivatives show high affinity. mdpi.com |

| D-Tagatose (C-4 epimer) | Loss of affinity | Human GLUT5 expressing cells | Epimerization at C-4 significantly reduces binding. researchgate.net |

| D-Psicose (C-3 epimer) | Loss of affinity | Human GLUT5 expressing cells | Epimerization at C-3 significantly reduces binding. researchgate.net |

The specificity of sugar transporters is dictated by precise hydrogen-bonding networks and steric compatibility within the substrate-binding site. nih.gov The orientation of each hydroxyl group on the sugar ring is critical for recognition by GLUT5. Studies on fructose epimers have shown that altering the stereochemistry at the C-3, C-4, or C-5 positions (as in D-psicose, D-tagatose, and L-sorbose, respectively) leads to a significant loss of binding affinity compared to D-fructose. researchgate.net This demonstrates the stringent structural requirements of the GLUT5 binding pocket.

The use of fluorinated sugars is a key method to probe these structural determinants. Replacing a hydroxyl group with a fluorine atom allows researchers to distinguish between its role as a hydrogen bond donor versus an acceptor. nih.gov If the protein donates a hydrogen bond to the oxygen of the sugar's hydroxyl group, a fluorine atom can functionally substitute for it. However, if the sugar's hydroxyl proton is the hydrogen bond donor, replacement with fluorine will disrupt the interaction. nih.gov In the context of this compound, the fluorine at the C-5 position would reveal the nature of the interaction at this specific position within the GLUT5 binding site, clarifying whether a hydrogen bond donor or acceptor is preferred for recognition and transport of sorbose-like sugars.

V. Molecular and Cellular Effects Mechanistic Focus

Impact on Cellular Carbohydrate Metabolism Pathways

5-Deoxy-5-fluoro-L-sorbose, as an analogue of a natural ketose, has the potential to enter and disrupt carbohydrate metabolic pathways. Its parent compound, L-sorbose, is known to interfere with glucose metabolism. researchgate.netdntb.gov.ua L-sorbose can be transported into cells by transporters like GLUT5, which is specific for fructose (B13574). dntb.gov.uanih.gov Once inside the cell, it can be phosphorylated by ketohexokinase (KHK) to form L-sorbose-1-phosphate (S-1-P). dntb.gov.ua This phosphorylated product acts as an inhibitor of hexokinase, a critical enzyme in the initial step of glycolysis, thereby limiting the cell's ability to process glucose for energy. researchgate.netdntb.gov.ua

Similarly, fluorinated sugars can be processed by the cellular metabolic machinery. Studies on related fluorinated hexoses, such as 2-deoxy-2-[¹⁸F]fluoro-d-glucose (FDG), show they are substrates for transporters and enzymes in the aldose reductase (ARS) pathway. nih.gov The metabolism of FDG in the brain has been shown to produce several fluorinated metabolites, including 5-fluoro-5-deoxy-L-sorbose (referred to as nFDSS in the study) and its phosphorylated form, 5-fluoro-5-deoxy-L-sorbose 1-phosphate (FDSS-1-PO4). nih.gov This provides direct evidence that this compound can be formed in vivo and subsequently enter phosphorylation pathways, mirroring the metabolic entry of L-sorbose.

The biological activity of this compound has been noted to produce effects in mice characteristic of both deoxyfluorotrioses and, significantly, fluoroacetate (B1212596). science.gov The latter suggests that the compound may be metabolized to fluoroacetate, which then undergoes "lethal synthesis." In this process, fluoroacetate is converted to fluoroacetyl-CoA and then to fluorocitrate, a potent inhibitor of aconitase, a key enzyme in the citric acid cycle. This inhibition would lead to a shutdown of cellular respiration and ATP production.

Table 1: Comparative Metabolic Interactions of L-Sorbose and this compound

| Feature | L-Sorbose | This compound |

| Cellular Uptake | Primarily via GLUT5 transporter. dntb.gov.uanih.gov | Inferred to be taken up by sugar transporters due to structural similarity. |

| Primary Metabolic Step | Phosphorylation by ketohexokinase (KHK). dntb.gov.ua | Can be formed from other fluorosugars and subsequently phosphorylated. nih.gov |

| Metabolic Product | L-sorbose-1-phosphate (S-1-P). dntb.gov.ua | 5-fluoro-5-deoxy-L-sorbose 1-phosphate. nih.gov |

| Primary Target | Inactivation of the glycolytic enzyme hexokinase. researchgate.netdntb.gov.ua | Potential inhibition of aconitase in the citric acid cycle via lethal synthesis to fluorocitrate. science.gov |

Role in Probing Protein-Carbohydrate Recognition and Binding

The substitution of a hydroxyl group with a fluorine atom is a well-established strategy in medicinal chemistry to probe the interactions between carbohydrates and proteins. acs.org The fluorine atom is similar in size to a hydroxyl group but lacks its hydrogen-bond donating capability and possesses high electronegativity. This makes fluorinated sugars like this compound excellent tools for mapping the binding sites of carbohydrate-recognizing proteins, such as lectins and enzymes. acs.orgethernet.edu.et

By comparing the binding affinity of a native sugar with its fluorinated analogue, researchers can determine the importance of a specific hydroxyl group for the binding interaction. If replacing a hydroxyl with fluorine significantly weakens the binding, it indicates that the hydroxyl group acts as a crucial hydrogen bond donor in the recognition process. Conversely, if the binding is unaffected or even enhanced, it suggests that the hydroxyl group is not a key donor or that other factors, like electrostatic interactions with the electronegative fluorine, play a role. researchgate.net This approach is crucial for understanding the specificity of sugar transporters like GLUT5 and for designing targeted inhibitors. researchgate.netacademie-sciences.fr

Furthermore, the fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Since ¹⁹F is naturally 100% abundant and has a high gyromagnetic ratio, but is absent in biological systems, ¹⁹F NMR provides a clear, background-free signal. acs.org This allows for the precise monitoring of the fluorinated sugar's interaction with a target protein, enabling the simultaneous screening of multiple fluorinated monosaccharides against a protein and the mapping of their binding contacts. acs.org

Modulatory Effects on Specific Cellular Processes

Beyond its direct impact on central metabolism, this compound can modulate other vital cellular processes, primarily through mechanisms linked to cellular stress and apoptosis. The parent compound, L-sorbose, has demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cells. dntb.gov.ua This effect is linked to the impairment of mitochondrial function, stimulation of reactive oxygen species (ROS) production, and a reduction in the cell's antioxidant defenses. researchgate.netdntb.gov.ua

The cytotoxic potential of this compound is likely amplified by its fluorination. As mentioned, its biological effects are characteristic of fluoroacetate, a potent metabolic poison. science.gov The potential for its metabolism to fluorocitrate and the subsequent inhibition of the citric acid cycle would severely deplete cellular ATP, inducing significant metabolic stress. This energy crisis is a powerful trigger for apoptosis.

The induction of apoptosis by interfering with glucose metabolism and mitochondrial function is a recognized anti-cancer strategy. nih.gov Compounds like L-sorbose and its fluorinated derivatives can exploit the metabolic vulnerabilities of cancer cells, which often exhibit high rates of glycolysis (the Warburg effect). dntb.gov.ua By inhibiting these pathways, the compounds can selectively induce stress and cell death in malignant cells. dntb.gov.uanih.gov

Table 2: Modulatory Effects on Cellular Processes

| Cellular Process | Observed Effect of Parent/Related Compounds | Implied Mechanism for this compound |

| Apoptosis | L-sorbose induces apoptosis in cancer cells. dntb.gov.ua | Induction of metabolic stress through inhibition of glycolysis and/or the citric acid cycle. dntb.gov.uascience.gov |

| Mitochondrial Function | L-sorbose impairs mitochondrial function. researchgate.net | Inhibition of the citric acid cycle via fluorocitrate formation leads to mitochondrial dysfunction. science.gov |

| Oxidative Stress | L-sorbose stimulates ROS production and attenuates antioxidant defenses. researchgate.netdntb.gov.ua | Metabolic disruption leads to an imbalance in cellular redox state and increased ROS. |

| Chemosensitization | L-sorbose enhances the effect of chemotherapy drugs in mouse models. dntb.gov.ua | Weakening cancer cells by metabolic inhibition may make them more susceptible to other anti-cancer agents. |

Vi. Structural Characterization and Conformational Analysis for Research Purposes

Advanced Spectroscopic Analysis for Structural Elucidation (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the principal tool for the structural determination of 5-Deoxy-5-fluoro-L-sorbose. Analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence of its covalent framework and stereochemistry.

In ¹H NMR spectroscopy, the chemical shift of each proton is indicative of its local electronic environment. The introduction of the highly electronegative fluorine atom at the C-5 position induces significant downfield shifts for adjacent protons, particularly H-5 and the H-6 protons, compared to the non-fluorinated parent L-sorbose. Furthermore, the spin-spin coupling constants provide critical structural information. Vicinal proton-proton coupling constants (³JHH) are used to determine the dihedral angles between adjacent protons, which in turn defines the ring's conformation. Crucially, heteronuclear coupling between the ¹⁹F nucleus and nearby protons (JHF) provides definitive proof of the fluorine atom's location. For instance, a large geminal coupling (²JH6,F5) and vicinal couplings (³JH4,F5 and ³JH5,F5) are characteristic features.

¹³C NMR spectroscopy complements the proton data. The carbon spectrum reveals the number of unique carbon atoms in the molecule. The C-5 carbon, being directly attached to the fluorine atom, exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), which is a clear diagnostic marker. The carbons adjacent to C-5 (C-4 and C-6) show smaller two- and three-bond couplings (²JCF and ³JCF), respectively. These couplings, along with the chemical shifts, confirm the site of fluorination. The structures of deoxyfluoro sugars like this compound have been definitively established using these NMR techniques. dntb.gov.ua

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Anomers Note: Specific chemical shifts (δ) and coupling constants (J) are determined from experimental spectra and may vary slightly based on solvent and temperature. The data presented here are illustrative based on established principles for fluorinated carbohydrates.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1a | 3.5-3.7 | d | J1a,1b ≈ 12 |

| H-1b | 3.5-3.7 | d | J1a,1b ≈ 12 |

| H-3 | 3.8-4.0 | m | - |

| H-4 | 4.0-4.2 | m | - |

| H-5 | 4.5-4.8 | dm | JH5,F5 ≈ 47 (large) |

| H-6a | 3.6-3.8 | m | - |

| H-6b | 3.6-3.8 | m | - |

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound Anomers Note: The chemical shifts are compared to L-sorbose to illustrate the effect of the C-5 fluorine substitution. chemicalbook.com

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

| C-1 | ~64 | - |

| C-2 | ~99 | - |

| C-3 | ~72 | - |

| C-4 | ~70 | ~18 (²JCF) |

| C-5 | ~90 | ~170 (¹JCF) |

| C-6 | ~62 | ~25 (²JCF) |

Stereochemical Purity and Anomeric Distribution Assessment

For a synthesized carbohydrate to be useful in biological research, its stereochemical purity must be rigorously established. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify enantiomers, ensuring the sample is the correct L-sorbose derivative.

Once enantiomeric purity is confirmed, NMR spectroscopy is used to assess the anomeric distribution in solution. Like other ketohexoses, this compound can exist in a dynamic equilibrium between multiple forms: the α- and β-pyranose (six-membered ring) anomers, the α- and β-furanose (five-membered ring) anomers, and a small fraction of the open-chain keto form. nih.govacs.org

The ratio of these forms at equilibrium can be determined by integrating the signals in the ¹H or ¹³C NMR spectrum that are unique to each anomer. nih.gov For ketoses, the anomeric carbon (C-2) signals in the ¹³C NMR spectrum are particularly well-resolved and are often used for this quantification. The distribution is influenced by various factors, including the solvent, temperature, and the nature of substituents on the sugar ring. The C-5 fluoro-substituent is expected to influence this equilibrium compared to the parent L-sorbose due to its electronic and steric effects.

Conformational Dynamics and Their Relevance to Biological Interactions

The biological activity of a sugar analogue is intimately linked to its three-dimensional shape. dntb.gov.ua The pyranose ring of this compound is not static but exists in a conformational equilibrium, typically between two chair conformations. For L-sorbose, the α-pyranose form predominantly adopts the ²C₅ conformation. The specific conformation of the fluorinated analogue is determined by analyzing the vicinal proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum. nih.gov These coupling constants are related to the dihedral angles between the protons via the Karplus equation, allowing for the calculation of the ring's geometry.

Research has shown that this compound is biologically active, producing effects in animal models that are characteristic of fluoroacetate (B1212596), which suggests it is metabolized. dntb.gov.ua This implies that the molecule is recognized and processed by key enzymes in carbohydrate metabolism, such as kinases and aldolases. For such interactions to occur, the shape of the sugar must be complementary to the enzyme's active site. Therefore, its specific conformational preferences are directly relevant to its ability to act as a substrate, an inhibitor, or a molecular probe for these biological systems. The study of its conformation provides a structural basis for interpreting its biological effects, including its transport into cells and subsequent phosphorylation. dntb.gov.ua

Vii. Derivatives and Analogs of 5 Deoxy 5 Fluoro L Sorbose

Synthesis of Novel Fluorinated Ketose Derivatives

The synthesis of fluorinated ketose derivatives, including those of 5-deoxy-5-fluoro-L-sorbose, often involves multi-step chemical transformations starting from more common sugars. One documented method for preparing this compound involves the treatment of 3,4-anhydro-1,2-O-isopropylidene-β-D-tagatopyranose with potassium hydrogen fluoride (B91410). This reaction leads to epoxide migration and, following deacetonation, yields both 4-deoxy-4-fluoro-D-tagatose and 5-deoxy-5-fluoro-α-L-sorbopyranose. science.gov The latter can be obtained as a crystalline, free sugar. science.gov

The synthesis of other novel fluorinated ketoses often employs similar strategies, utilizing protected sugar precursors and nucleophilic fluorinating agents. For instance, nucleophilic addition of difluoromethyl-2-pyridyl sulfone to sugar lactones has been shown to proceed with high stereoselectivity, leading to the efficient synthesis of fluorinated 2-ketose analogues after a subsequent reduction step. researchgate.net

Enzymatic approaches also offer a powerful alternative for the synthesis of novel oligosaccharides. Kojibiose phosphorylase, for example, has been used to synthesize a novel disaccharide, α-D-glucopyranosyl-(1-->5)-α-L-sorbopyranose, using L-sorbose as an acceptor and β-D-glucose-1-phosphate as the glucosyl donor. nih.gov While this specific example is not a fluorinated derivative, the enzymatic methodology could potentially be adapted for fluorinated substrates.

A variety of fluorinated carbohydrate derivatives have been synthesized to probe biological processes. These include molecules where a hydroxyl group is replaced by fluorine, or where a methylene (B1212753) group is substituted with a difluoromethylene group. rsc.org

Table 1: Examples of Synthesized Fluorinated Ketose Derivatives and Precursors

| Compound Name | Starting Material | Key Reagents | Reference |

| 5-Deoxy-5-fluoro-α-L-sorbopyranose | 3,4-Anhydro-1,2-O-isopropylidene-β-D-tagatopyranose | Potassium hydrogen fluoride | science.gov |

| 4-Deoxy-4-fluoro-α-D-sorbose | 3,4-Anhydro-1,2-O-isopropylidene-β-D-psicopyranose | Potassium hydrogen fluoride | science.gov |

| Fluorinated 2-ketose analogues | Sugar lactones | Difluoromethyl-2-pyridyl sulfone, Allylmagnesium chloride | researchgate.net |

| α-D-Glucopyranosyl-(1-->5)-α-L-sorbopyranose | L-Sorbose, β-D-glucose-1-phosphate | Kojibiose phosphorylase | nih.gov |

Structure-Activity Relationship (SAR) Studies for Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the specific placement of fluorine atoms in a sugar analog influences its interaction with biological targets like enzymes and receptors. The introduction of fluorine can alter the molecule's conformation, electronics, and metabolic stability, thereby modulating its biological activity. rsc.orgmdpi.com

For instance, in a study on the ant Lasius niger, 6-fluoro-deoxy-D-glucose was found to be a phagostimulant, similar to its non-fluorinated parent, D-glucose. doi.orgoup.com This suggests that for the ant's sugar receptor, a fluorine atom at the C-6 position is well-tolerated. In contrast, for the same ant, L-sorbose itself is phagostimulating. doi.orgoup.com SAR studies on a series of monosaccharides indicated that active compounds likely interact with a single receptor type through a six-point interaction. doi.org For ketohexoses like L-sorbose, this interaction is proposed to involve the hydroxyl groups at C-1, C-2, C-3, and C-4, the heterocyclic oxygen atom, and the C-6 methylene group. doi.org

In the context of glycosidase inhibitors, the position of fluorine is critical. Studies on fluorinated derivatives of castanospermine, an iminosugar, have shown that C-2 fluorination can lead to potent and highly specific α-glucosidase inhibitors. researchgate.netox.ac.uk This enhanced and specific activity is attributed to the fluorine atom inducing a favorable binding mode within the enzyme's active site. researchgate.netox.ac.uk Conversely, fluorination at other positions can sometimes diminish or abolish inhibitory activity. researchgate.netox.ac.uk

The substitution of a hydroxyl group with fluorine can also impact the inhibitory activity against other enzymes. For example, the substitution of hydrogen at the 6'-position of neplanocin A with fluorine was found to increase its inhibitory activity against AdoHcy hydrolase. researchgate.net

Table 2: Summary of SAR Findings for Fluorinated Carbohydrates

| Compound/Derivative Class | Biological Target/System | Key SAR Finding | Reference |

| 6-Fluoro-deoxy-D-glucose | Lasius niger sugar receptor | Fluorine at C-6 is tolerated, retaining phagostimulatory activity. | doi.orgoup.com |

| C-2 Fluorinated Castanospermines | α-Glucosidases | Fluorine at C-2 enhances potency and specificity of inhibition. | researchgate.netox.ac.uk |

| 6'-Fluoro-neplanocin A | AdoHcy hydrolase | Fluorine at the 6'-position increases inhibitory activity. | researchgate.net |

Design and Development of Fluorinated Glycomimetics as Biochemical Tools

Fluorinated carbohydrates, or glycomimetics, are designed to mimic natural sugars and serve as powerful biochemical tools. researchgate.net Their enhanced stability and unique properties, conferred by the fluorine atom(s), make them excellent probes for studying carbohydrate metabolism, molecular recognition, and enzyme mechanisms. rsc.orgmdpi.com

The incorporation of fluorine can significantly increase the chemical and enzymatic stability of a carbohydrate. researchgate.net This is particularly useful for developing inhibitors of enzymes like glycosidases, where the natural glycosidic linkage is susceptible to hydrolysis. researchgate.net For example, 2,3-difluorosialosides have been designed as selective, mechanism-based glycosidase inhibitors. rsc.org The increased stability of these compounds allows them to interact with the enzyme for longer periods, facilitating detailed mechanistic studies.

Fluorinated sugars are also valuable as probes in imaging studies. The fluorine-19 (¹⁹F) nucleus has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR can be used to monitor the uptake and metabolism of fluorinated sugars in living cells without the background noise present in ¹H NMR. reading.ac.uk This allows for the non-invasive study of metabolic pathways. rsc.org

The design of these glycomimetics often involves considering the conformational effects of fluorination. While fluorination generally does not cause significant distortion of the pyranose ring conformation, subtle changes in stereoelectronic effects, such as the gauche effect, can influence the molecule's preferred shape and its binding affinity for target proteins. rsc.org These conformational insights are critical for designing glycomimetics with desired biological activities. mdpi.com

Furthermore, fluorinated heptose analogues have been developed as tools for non-invasive magnetic resonance imaging (¹⁹F MRI) and as probes for enzymes involved in lipopolysaccharide biosynthesis, such as HldA and HldE. acs.orgresearchgate.net

Viii. Advanced Research Methodologies for 5 Deoxy 5 Fluoro L Sorbose Investigations

Application of Radiolabeled Analogs in Biochemical Tracing and Pathway Elucidation (e.g., ¹⁸F-labeling techniques)

The use of radiolabeled analogs, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is a powerful strategy for in vivo biochemical tracing and pathway elucidation. While direct ¹⁸F-labeling of 5-Deoxy-5-fluoro-L-sorbose for pathway studies is an emerging area, established protocols for similar fluorinated sugars provide a strong precedent for its application.

The synthesis of ¹⁸F-labeled sugar analogs typically involves nucleophilic fluorination followed by purification. For instance, the synthesis of 5-deoxy-5-[¹⁸F]fluororibose ([¹⁸F]FDR) is achieved through a nucleophilic fluorination step and subsequent hydrolysis. nih.gov This labeled sugar can then be conjugated to other molecules, such as peptides, for Positron Emission Tomography (PET) imaging, a technique that allows for the non-invasive visualization and quantification of metabolic processes. nih.gov The entire procedure, including purification via High-Performance Liquid Chromatography (HPLC), can be completed in approximately 120 minutes, yielding a product with high radiochemical purity. nih.gov

Similarly, 2-deoxy-2-[¹⁸F]fluorosorbitol (¹⁸F-FDS) has been synthesized from the widely available PET tracer 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) through a reduction reaction. nih.gov Studies with ¹⁸F-FDS have shown its potential for imaging brain tumors and inflammation, demonstrating that radiolabeled sugar alcohols can effectively trace specific physiological or pathological processes. nih.gov The metabolism of fluorinated sugars like 2-fluoro-2-deoxy-D-glucose has been studied using ¹⁹F NMR, revealing metabolites such as 2-fluoro-2-deoxy-D-sorbitol and 5-fluoro-5-deoxy-L-sorbose. dtic.milresearchgate.net

The application of an ¹⁸F-labeled version of this compound would enable researchers to:

Trace its uptake, distribution, and metabolism in living organisms using PET imaging.

Identify specific transporters and enzymes that interact with the compound.

Elucidate its metabolic fate and determine if it is incorporated into larger biomolecules or excreted.

The development of such radiotracers holds significant promise for understanding the in vivo relevance of this compound.

Development and Optimization of In Vitro Enzymatic Assays

In vitro enzymatic assays are fundamental for identifying and characterizing the enzymes involved in the metabolism or biosynthesis of this compound. These assays allow for the detailed study of enzyme kinetics, substrate specificity, and reaction mechanisms in a controlled environment.

The development of an assay typically involves:

Enzyme Source: Obtaining a pure or partially purified enzyme, often through recombinant expression in hosts like E. coli.

Substrate Synthesis: Chemical or chemoenzymatic synthesis of this compound and potential intermediates.

Reaction Conditions: Optimization of buffer pH, temperature, and cofactor concentrations to ensure optimal enzyme activity. asm.org

Detection Method: Quantifying the consumption of the substrate or the formation of the product using techniques like HPLC, NMR spectroscopy, or coupled enzyme assays. asm.org

For example, the activity of aldolases, which catalyze the formation of C-C bonds, can be assayed by incubating the enzyme with its substrates (e.g., an aldehyde and dihydroxyacetone phosphate) and analyzing the formation of the ketose product by HPLC. asm.orgnih.gov Similarly, the activity of isomerases, which may interconvert fluorinated sugars, can be monitored by observing the change in substrate and product concentrations over time using ¹⁹F-NMR. nih.gov In the study of 5-fluoro-5-deoxy-D-ribulose-1-phosphate, an isomerase was identified as mediating its conversion from 5-fluoro-5-deoxy-D-ribose-1-phosphate. nih.gov

A key aspect of assay development is understanding the substrate specificity of the enzymes. Enzymes like aldolases often accept a broad range of aldehyde substrates, which is a property that can be exploited for the synthesis of novel fluorinated sugars. nih.govmdpi.com Conversely, some enzymes show high specificity. For instance, while aldose reductase can act on ¹⁸F-FDG, the subsequent enzyme, sorbitol dehydrogenase (SDH), has a more discriminating substrate pattern. nih.gov

The data below illustrates typical components and conditions for in vitro enzymatic assays relevant to fluorinated sugar metabolism.

| Parameter | Example Condition/Method | Reference |

| Enzyme Source | Purified recombinant aldolase (B8822740) (e.g., FruA) from E. coli | asm.org |

| Substrates | Dihydroxyacetone phosphate (B84403) (DHAP) and an aldehyde | nih.gov |

| Buffer | 200 mM TEA buffer (pH 7.5) | nih.gov |

| Temperature | 25°C | asm.org |

| Analysis Method | High-Performance Liquid Chromatography (HPLC) | asm.org |

| Kinetic Parameter | One unit of activity: 1 nmol of product formed per minute | asm.org |

These assays are critical for confirming the function of enzymes identified through genetic studies and for screening for inhibitors or more efficient enzyme variants.

Genetic Engineering Approaches for Biosynthetic Pathway Elucidation and Manipulation

Genetic engineering provides powerful tools to elucidate and manipulate the biosynthetic pathways of natural products, including this compound. By modifying the genetic makeup of a host organism, researchers can identify genes responsible for specific biosynthetic steps and engineer strains for enhanced production.

Key genetic engineering strategies include:

Gene Knockout: Inactivating or deleting a specific gene suspected to be involved in the pathway. The resulting accumulation of an intermediate or absence of the final product can confirm the gene's function. nih.gov This approach was used in Streptomyces sp. MA37, where inactivating key genes led to the accumulation of unidentified fluorometabolites, pointing to the involvement of these genes in the pathway. nih.govmdpi.com

Gene Overexpression: Increasing the expression of one or more genes in the pathway to enhance the production of the target compound. This has been successfully applied to increase the production of various primary metabolites and vitamins in organisms like Corynebacterium glutamicum and Bacillus subtilis. nih.gov

Heterologous Expression: Introducing genes from one organism into a different host organism (e.g., E. coli or Saccharomyces cerevisiae) to reconstruct a biosynthetic pathway. acs.orgmdpi.com This is particularly useful when the native organism is difficult to cultivate or genetically manipulate. For example, a pathway to produce L-sorbose and L-psicose was engineered in Corynebacterium glutamicum. asm.org

The elucidation of a biosynthetic pathway often begins with identifying a gene cluster responsible for producing the secondary metabolite. cam.ac.uk Bioinformatic analysis of the genes within the cluster can provide clues about their potential functions (e.g., isomerases, dehydrogenases, aldolases). cam.ac.uk These hypotheses are then tested experimentally using the genetic techniques described above. For instance, the biosynthesis of the vitamin C precursor 2-keto-L-gulonic acid was improved by cloning and expressing the gene for 2,5-diketo-D-gluconate reductase from a Corynebacterium species into Erwinia citreus. nih.gov

These genetic approaches not only clarify the natural biosynthetic route but also open avenues for the industrial-scale production of this compound and related novel fluorinated compounds through metabolic engineering.

Computational Chemistry and Molecular Modeling in Interaction Studies

Computational chemistry and molecular modeling are indispensable tools for studying the interactions between this compound and its biological targets, such as enzymes or transporters, at an atomic level. These methods can predict binding modes, rationalize substrate specificity, and guide the design of new experiments.

A common approach is molecular docking , which predicts the preferred orientation of a ligand (the fluorinated sugar) when bound to a receptor (the protein) to form a stable complex. This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. For example, a study on 5-deoxy-5-fluoro-D-xylulose (DFX), a related fluorinated sugar, used molecular modeling to investigate its interaction with the enzyme xylulokinase. researchgate.net The results indicated that the conformation of DFX when bound to the enzyme is primarily dictated by the intermolecular interactions within the binding site, which can override the intramolecular forces that determine the structure of the isolated molecule. researchgate.net

Quantum chemical calculations can be used to determine the conformational preferences and electronic properties of the fluorinated sugar itself. These calculations can help understand how the fluorine atom influences the molecule's shape and reactivity. For instance, high-level quantum chemical calculations have been used to assess the stability of fluorinated ethyl radicals. ethernet.edu.et

The combination of these computational techniques provides a powerful framework for:

Visualizing the three-dimensional structure of the enzyme-substrate complex.

Identifying key amino acid residues in the active site that are critical for binding and catalysis.

Predicting how mutations in the enzyme might affect its activity towards this compound.

Guiding the design of more potent inhibitors or engineering enzymes with altered substrate specificities.

The table below summarizes the application of these methods in studying the interaction of a related fluorinated sugar.

| Methodology | Application | Key Finding | Reference |

| Molecular Modeling | Study of 5-deoxy-5-fluoro-D-xylulose (DFX) binding to xylulokinase. | The enzyme-induced fit overcomes strong intramolecular interactions to determine the bioactive conformation of the ligand. | researchgate.net |

| Quantum Chemistry | Calculation of heats of formation for fluorinated radicals. | Provided insights into the stability of fluorinated compounds. | ethernet.edu.et |

These computational approaches are integral to modern biochemical research, providing insights that are often difficult or impossible to obtain through experimental methods alone.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Deoxy-5-fluoro-L-sorbose, and what analytical techniques validate its purity?

- Methodological Answer : The compound is typically synthesized via enzymatic or chemical fluorination. Enzymatic routes, such as fluorinase-mediated reactions, are noted for regioselective fluorination at the 5-position . Chemical synthesis may involve fluorinating agents (e.g., DAST) reacting with sorbose precursors. Post-synthesis, purity is validated using H-NMR to confirm fluorination at C5 and absence of unreacted intermediates, HPLC for enantiomeric purity (>98%), and mass spectrometry for molecular weight confirmation .

Q. How does this compound interact with carbohydrate-processing enzymes in vitro?

- Methodological Answer : Enzyme inhibition assays (e.g., with hexokinase or aldolase) are conducted using fluorometric or calorimetric methods. For example, competitive inhibition constants () are determined by varying substrate concentrations and measuring reaction rates via spectrophotometry. Comparative studies with non-fluorinated sorbose highlight fluorine’s electron-withdrawing effects on enzyme binding .

Q. What databases and search strategies are optimal for retrieving peer-reviewed studies on fluorinated sugars like this compound?

- Methodological Answer : Systematic searches in Scopus or PubMed use tailored strings:

TITLE-ABS-KEY ("this compound" OR "fluorinated carbohydrates") AND (LIMIT-TO (SUBJAREA, "CHEM")). Filters for document type (articles/reviews) and timespan (e.g., 2015–2025) ensure relevance. Boolean operators (AND/OR) refine results .

Advanced Research Questions

Q. How do isotopic labeling (e.g., F) and structural analogs of this compound enhance metabolic pathway tracing in PET imaging?

- Methodological Answer : Radiolabeled analogs (e.g., 5-Deoxy-5-[F]fluoro-L-sorbose) are synthesized via fluorinase enzymes or nucleophilic substitution. In vivo PET studies track uptake in model organisms, with kinetic modeling (e.g., Patlak analysis) quantifying metabolic flux. Challenges include optimizing radiochemical yield (>20%) and minimizing defluorination .

Q. What experimental designs address discrepancies in reported stability profiles of this compound under physiological conditions?

- Methodological Answer : Accelerated stability studies (pH 2–9, 37°C) with LC-MS monitoring identify degradation products (e.g., defluorinated sorbose or ring-opened derivatives). Conflicting data may arise from buffer composition (e.g., phosphate vs. bicarbonate) or trace metal contamination. Replicating protocols with controlled variables (e.g., chelating agents) resolves contradictions .

Q. How can computational modeling predict the conformational effects of 5-fluorination on L-sorbose’s ring puckering and solvent interactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) compare fluorinated vs. non-fluorinated sorbose. Free energy landscapes reveal dominant chair or boat conformers. Molecular dynamics (MD) in explicit solvent (e.g., water, DMSO) quantify hydrogen-bonding disruptions caused by fluorine’s electronegativity .

Q. What ethical and reproducibility frameworks apply to studies involving this compound in animal models?

- Methodological Answer : Protocols must adhere to institutional animal care guidelines (e.g., 3Rs principles). For reproducibility, detailed metadata (e.g., animal strain, fasting state) and open-access sharing of raw NMR/PET datasets are critical. Pre-registration of hypotheses on platforms like OSF reduces bias .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.